molecular formula C22H23N5O2 B2411560 2-フェノキシ-N-[6-(4-フェニルピペラジン-1-イル)ピリミジン-4-イル]アセトアミド CAS No. 1396858-21-1

2-フェノキシ-N-[6-(4-フェニルピペラジン-1-イル)ピリミジン-4-イル]アセトアミド

カタログ番号: B2411560
CAS番号: 1396858-21-1
分子量: 389.459
InChIキー: KURNRCJKVLGYQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a phenoxy group, a phenylpiperazine moiety, and a pyrimidine ring, making it a versatile molecule for various chemical and biological studies.

科学的研究の応用

Anticonvulsant Activity

One of the primary areas of research for 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is its anticonvulsant activity. Studies have indicated that derivatives of this compound, particularly those with a similar structural framework, have shown promise in treating epilepsy.

Case Study: Anticonvulsant Screening

A study synthesized various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant activity using animal models. The results indicated that certain compounds exhibited significant efficacy in the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant properties. For instance, one derivative demonstrated an effective dose (ED50) of 52.30 mg/kg with a protective index (PI) greater than 9.56, indicating a favorable safety profile compared to traditional antiepileptic drugs like phenytoin and valproic acid .

CompoundED50 MES (mg/kg)TD50 NT (mg/kg)PI (TD50/ED50)
2052.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

Neuropsychiatric Applications

Beyond its anticonvulsant properties, the compound has been investigated for its potential in treating neuropsychiatric disorders, particularly due to its interaction with dopamine and serotonin receptors.

Case Study: Dopamine and Serotonin Receptor Modulation

Research has identified derivatives of phenylpiperazine, including those related to 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide, as effective modulators of D2 and D3 dopamine receptors and 5-HT2 serotonin receptors. These interactions suggest potential applications in managing conditions such as schizophrenia and depression . The ability to selectively target these receptors can lead to improved therapeutic outcomes with fewer side effects compared to existing treatments.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been crucial in optimizing its pharmacological profile. Modifications to the piperazine and pyrimidine components have been systematically studied to enhance potency and selectivity for target receptors.

Key Findings from SAR Studies

Research indicates that specific substitutions on the piperazine ring significantly influence the binding affinity and efficacy at neurotransmitter receptors. For example, variations in the phenyl group attached to the piperazine have been linked to increased activity against neuropsychiatric disorders .

作用機序

Target of Action

The primary target of 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. Increased levels of acetylcholine enhance cognitive functions, as it is a key neurotransmitter involved in memory and learning .

Pharmacokinetics

The compound’s inhibitory activity against ache was evaluated in vitro , suggesting that it has the potential to cross biological membranes and interact with its target enzyme.

Result of Action

The inhibition of AChE by the compound leads to increased levels of acetylcholine in the synaptic cleft . This can result in enhanced cognitive functions, making the compound a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The action of 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is likely to be influenced by various environmental factors.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic substitution reaction.

    Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

類似化合物との比較

Similar Compounds

Uniqueness

2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its selective inhibition of acetylcholinesterase, as opposed to butyrylcholinesterase, highlights its potential for targeted therapeutic applications .

生物活性

2-Phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique molecular structure that includes a phenoxy group, a pyrimidine ring, and a piperazine moiety, which are known to be associated with various therapeutic effects.

Chemical Structure and Properties

The molecular formula of 2-Phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is C25H29N5O2C_{25}H_{29}N_{5}O_{2} with a molecular weight of 429.53 g/mol. Its structure can be described as follows:

IUPAC Name N[6(4phenylpiperazin1yl)pyrimidin4yl]2phenoxyacetamide\text{IUPAC Name }N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-2-phenoxyacetamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity :
    • Studies have demonstrated that derivatives of compounds containing the piperazine moiety exhibit anticonvulsant properties. For instance, related compounds have shown protective effects in animal models against seizures induced by maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg . The presence of the phenylpiperazine fragment is crucial for enhancing this activity.
  • Antimicrobial Properties :
    • The phenoxy group in the compound has been linked to antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • CNS Activity :
    • Compounds with similar structures have been noted for their ability to penetrate the central nervous system (CNS), suggesting potential applications in treating neurological disorders .

Case Study 1: Anticonvulsant Activity Evaluation

A study focused on synthesizing new N-phenyl derivatives, including those with piperazine rings, evaluated their anticonvulsant activity through various tests:

CompoundDose (mg/kg)Time (h)Protection Observed
Compound 193000.5Yes
Compound 141004Yes
Compound 241000.5Yes

The results indicated that more lipophilic compounds exhibited delayed onset but longer-lasting anticonvulsant effects, highlighting the importance of molecular properties in determining biological activity .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A thorough SAR analysis revealed that modifications to the piperazine moiety significantly affected the anticonvulsant activity. Substituting the phenylpiperazine with other piperazine derivatives resulted in decreased efficacy, emphasizing the role of specific functional groups in enhancing biological effects .

特性

IUPAC Name

2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-22(16-29-19-9-5-2-6-10-19)25-20-15-21(24-17-23-20)27-13-11-26(12-14-27)18-7-3-1-4-8-18/h1-10,15,17H,11-14,16H2,(H,23,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURNRCJKVLGYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。